molecular formula C16H13F3N2O2 B11954002 1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Katalognummer: B11954002
Molekulargewicht: 322.28 g/mol
InChI-Schlüssel: RHZRXTKYSZTSKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

    Temperature: Typically around 50-100°C.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
  • 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
  • 1-(4-Nitrophenyl)-3-[2-(trifluoromethyl)phenyl]urea

Uniqueness

1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl group also contributes to its unique pharmacokinetic properties, making it a compound of interest in medicinal chemistry.

Eigenschaften

Molekularformel

C16H13F3N2O2

Molekulargewicht

322.28 g/mol

IUPAC-Name

1-(4-acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)11-6-8-12(9-7-11)20-15(23)21-14-5-3-2-4-13(14)16(17,18)19/h2-9H,1H3,(H2,20,21,23)

InChI-Schlüssel

RHZRXTKYSZTSKG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.